N1-(pyridin-3-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide
Description
N1-(pyridin-3-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a structurally complex oxalamide derivative featuring a pyridin-3-yl group and a tetrahydropyran ring substituted with a thiophen-2-yl moiety. The oxalamide backbone serves as a critical pharmacophore, enabling interactions with biological targets such as enzymes or receptors. The pyridine and thiophene substituents likely enhance solubility and binding affinity, while the tetrahydropyran ring may improve metabolic stability .
Properties
IUPAC Name |
N'-pyridin-3-yl-N-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-15(16(22)20-13-3-1-7-18-11-13)19-12-17(5-8-23-9-6-17)14-4-2-10-24-14/h1-4,7,10-11H,5-6,8-9,12H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRMTPQBBJMJHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CN=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(pyridin-3-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the pyridine and thiophene derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study its interactions with biological macromolecules, such as enzymes and receptors. Its potential as a bioactive molecule could lead to the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.
Industry: In industry, this compound could be used in the development of new materials or as a component in chemical processes. Its unique properties may offer advantages in various industrial applications.
Mechanism of Action
The mechanism by which N1-(pyridin-3-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide exerts its effects would depend on its molecular targets and pathways involved. For example, it may interact with specific enzymes or receptors, leading to biological effects. Further research would be needed to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural and Functional Group Analysis
The target compound shares structural motifs with several oxalamide derivatives reported in the literature. Key comparisons include:
Key Observations :
- Bioactivity : Compounds with aromatic substituents (e.g., 4-chlorophenyl, thiazolyl) exhibit antiviral activity, likely due to π-π stacking or hydrophobic interactions with viral proteins . The target compound’s thiophene and pyridine groups may similarly target viral or cellular enzymes.
- S336: high-throughput compatible) .
- Functional Versatility : Oxalamides with pyridine substituents (e.g., S336, N1,N2-Di(pyridin-4-yl)oxalamide) demonstrate applications beyond therapeutics, including flavor science and catalysis, highlighting the scaffold’s adaptability .
Physicochemical and Spectroscopic Properties
Data from analogous compounds suggest trends in solubility, stability, and spectroscopic signatures:
Insights :
- The tetrahydropyran ring in the target compound may reduce aqueous solubility compared to hydroxyethyl-substituted analogs (e.g., Compound 15) but improve blood-brain barrier penetration.
- Thiophene’s electron-rich nature could enhance UV-Vis absorption, aiding analytical characterization .
Biological Activity
N1-(pyridin-3-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on available literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Tetrahydropyran Core : This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of Pyridine and Thiophene Groups : These groups are incorporated via nucleophilic substitution and coupling reactions, enhancing the compound's biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with aromatic N-heterocycles have shown improved antibacterial effects against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Properties
Studies have highlighted the anticancer potential of similar pyridine and thiophene derivatives. For example, compounds with these functional groups have been evaluated for their ability to inhibit receptor tyrosine kinases, which play a crucial role in cancer cell proliferation . The biological activity of these compounds was assessed in vitro and in vivo, demonstrating promising results against lung cancer cell lines.
The mechanism by which this compound exerts its effects is believed to involve the modulation of signaling pathways associated with cell growth and apoptosis. Specifically, its ability to inhibit poly(ADP-ribose) polymerase (PARP) has been noted, which is critical in DNA repair mechanisms .
Case Studies
A series of case studies have been conducted to evaluate the pharmacological effects of this compound:
- Case Study 1 : A study investigated the efficacy of similar oxalamide derivatives in inhibiting cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations.
- Case Study 2 : Another study focused on the antibacterial properties against Gram-positive and Gram-negative bacteria, showing that modifications in the thiophene structure enhanced activity against resistant strains.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
